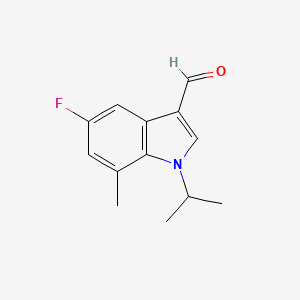

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde

Description

Propriétés

IUPAC Name |

5-fluoro-7-methyl-1-propan-2-ylindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c1-8(2)15-6-10(7-16)12-5-11(14)4-9(3)13(12)15/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFTDZWPZDVAIGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N(C=C2C=O)C(C)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method involves the following steps:

Starting Material: The synthesis begins with commercially available 5-fluoroindole.

Alkylation: The 1-position of the indole ring is alkylated using isopropyl bromide in the presence of a strong base such as sodium hydride.

Methylation: The 7-position is methylated using methyl iodide and a base like potassium carbonate.

Formylation: The 3-position is formylated using a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

Oxidation: 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carboxylic acid.

Reduction: 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Synthetic Routes

The synthesis typically involves multi-step organic reactions:

- Starting Material : 5-Fluoroindole is used as the base compound.

- Alkylation : The indole ring's 1-position is alkylated using isopropyl bromide with sodium hydride as a base.

- Methylation : The 7-position is methylated with methyl iodide and potassium carbonate.

- Formylation : The 3-position is formylated through the Vilsmeier-Haack reaction using DMF and POCl₃.

Scientific Research Applications

This compound has garnered attention for its potential applications across multiple scientific domains:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex indole derivatives, which are crucial in drug development and agrochemicals.

Biology

- Biological Activities : Research indicates significant antimicrobial, antiviral, and anticancer properties.

- Mechanism of Action : The compound interacts with various biological targets, including cytochrome P450 enzymes, influencing drug metabolism and cellular functions.

Medicine

- Drug Development : It is investigated for its potential to develop therapeutics targeting specific diseases, particularly cancers and resistant bacterial infections.

Industry

- Dyes and Pigments : The compound is utilized in synthesizing specialty chemicals used in dyes and pigments due to its unique chemical properties.

The biological activities of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde include:

- Anticancer Properties : In vitro studies have demonstrated that it can inhibit tumor growth selectively against cancer cells while sparing normal cells.

- Antimicrobial Activity : Effective against strains like MRSA (Methicillin-resistant Staphylococcus aureus), showing promise as a treatment for resistant infections without cytotoxic effects on human cells.

- Antiviral Effects : Exhibits inhibitory activity against viruses such as influenza A by disrupting viral replication mechanisms.

Case Study 1: Anticancer Efficacy

A study involving various indole derivatives highlighted that this compound significantly inhibited tumor growth in vitro, demonstrating selective toxicity towards cancer cells while sparing normal cells.

Case Study 2: Antimicrobial Activity Against MRSA

Another investigation confirmed the compound's antimicrobial potential against MRSA strains. Derivatives of this compound were effective against resistant bacterial infections without exhibiting cytotoxicity towards human cells.

Mécanisme D'action

The mechanism of action of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Indole Derivatives

The structural and functional attributes of 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde are best understood through comparison with analogous indole-3-carbaldehyde derivatives. Below is a detailed analysis supported by a data table (Table 1) and research findings.

Table 1: Structural and Functional Comparison of Similar Indole-3-carbaldehyde Derivatives

Electronic and Steric Effects

- Fluorine Position: The fluorine at position 5 in the target compound and CAS 2338-71-8 creates electron-withdrawing effects, polarizing the indole ring and enhancing the reactivity of the C3 aldehyde group.

- Steric Modulation : The 1-isopropyl and 7-methyl groups in the target compound introduce significant steric bulk compared to unsubstituted analogs. This may hinder interactions in enzyme active sites but improve metabolic stability .

Activité Biologique

5-Fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

This compound has a unique structure that contributes to its biological properties. The presence of a fluorine atom and an isopropyl group enhances its interaction with biological targets, making it a subject of interest in medicinal chemistry.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Indole derivatives have shown inhibitory effects against viruses such as influenza A. The compound's ability to bind to viral proteins may disrupt viral replication pathways.

- Anticancer Properties : Studies have demonstrated that this compound can induce apoptosis in cancer cells through various mechanisms, including modulation of cell signaling pathways and gene expression . Its cytotoxic effects have been evaluated against multiple cancer cell lines, showing promising results.

- Antimicrobial Effects : The compound exhibits antimicrobial properties against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound interacts with specific enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to influence cytochrome P450 enzymes involved in drug metabolism.

- Cell Signaling Modulation : It affects pathways such as the aryl hydrocarbon receptor (AhR) signaling pathway, which is crucial for immune response regulation and xenobiotic metabolism .

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound:

| Study | Biological Activity | Cell Line/Model | IC50 Value |

|---|---|---|---|

| Study 1 | Anticancer | A431 (skin cancer) | < 10 µM |

| Study 2 | Antiviral | Influenza A model | Inhibitory |

| Study 3 | Antimicrobial | E. coli ATCC 35128 | MIC = 17 µM |

These findings indicate that the compound has significant potential as a therapeutic agent in oncology and infectious diseases.

Dosage Effects in Animal Models

Research has shown that the biological effects of this compound are dose-dependent. Lower doses may provide therapeutic benefits, while higher doses can lead to toxicity. This necessitates careful consideration in dosage determination during preclinical studies.

Applications in Scientific Research

The compound has several applications in various fields:

- Drug Development : Its potential as an antiviral and anticancer agent makes it a candidate for further drug development efforts targeting specific biological pathways .

- Synthetic Chemistry : It serves as a building block for synthesizing more complex indole derivatives, which may possess enhanced biological activities.

Q & A

Basic: What are the established synthetic routes for 5-fluoro-1-isopropyl-7-methyl-1H-indole-3-carbaldehyde?

Answer:

The compound is typically synthesized via multicomponent reactions involving indole-3-carbaldehyde precursors. A common approach involves:

- Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) : As demonstrated for similar indole derivatives (e.g., ), indole intermediates are functionalized using CuI in PEG-400/DMF solvent systems, followed by purification via column chromatography (70:30 ethyl acetate/hexane).

- Aldehyde coupling : describes reactions of indole-3-carbaldehyde derivatives with amines and isocyanides under basic conditions (K₂CO₃) in DMF, yielding substituted imidazole-indole hybrids.

For 5-fluoro-1-isopropyl-7-methyl substitution, modifications to these protocols would involve introducing fluorine and alkyl groups during precursor synthesis or post-functionalization steps .

Basic: How is the compound characterized to confirm its structure and purity?

Answer:

Key characterization methods include:

- Multinuclear NMR spectroscopy :

- ¹H NMR identifies protons in the indole core, fluorine substituents (via coupling patterns), and alkyl groups (e.g., isopropyl CH₃).

- ¹⁹F NMR confirms fluorine substitution (e.g., δ -120 to -130 ppm for aromatic F).

- ¹³C NMR verifies carbonyl (C=O) and quaternary carbons.

- High-Resolution Mass Spectrometry (HRMS) : Accurately determines molecular weight (e.g., [M+H]+ at m/z 350.1307 in ).

- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using ethyl acetate/hexane systems .

Basic: What are the recommended storage conditions for this compound?

Answer:

The compound should be stored in a dry, airtight container under refrigeration (2–8°C) to prevent hydrolysis of the aldehyde group and degradation of the indole core. specifies similar storage protocols for related indole-carbaldehydes .

Advanced: How can reaction conditions be optimized to address low yields in the synthesis?

Answer:

Low yields (e.g., 42% in ) may arise from steric hindrance or side reactions. Optimization strategies include:

- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce byproduct formation.

- Catalyst screening : Test alternative catalysts (e.g., Pd-based systems) for coupling steps.

- Temperature control : Lower reaction temperatures to minimize decomposition of sensitive intermediates.

- Protecting groups : Temporarily protect the aldehyde group during functionalization steps .

Advanced: How can researchers resolve contradictions in NMR spectral data for this compound?

Answer:

Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Mitigation steps:

- Variable Temperature (VT) NMR : Resolve overlapping peaks by altering temperature (e.g., -40°C to 80°C).

- 2D NMR (COSY, HSQC) : Assign ambiguous signals through correlation spectroscopy.

- Computational validation : Compare experimental shifts with DFT-calculated chemical shifts (e.g., using Gaussian software) .

Advanced: What purification challenges are associated with this compound, and how are they addressed?

Answer:

Challenges include:

- Polar byproducts : Use gradient elution in column chromatography (e.g., 1–10% MeOH in CH₂Cl₂) to separate closely eluting species ().

- Hydrolysis of aldehyde : Employ anhydrous conditions during purification and avoid prolonged exposure to silica gel.

- Fluorine-induced polarity : Utilize reverse-phase HPLC with C18 columns for high-purity isolation .

Advanced: How can researchers design analogs to study structure-activity relationships (SAR)?

Answer:

Focus on modifying:

- Position 1 : Replace isopropyl with cyclopentyl or benzyl groups to assess steric effects ().

- Position 5 : Introduce electron-withdrawing groups (e.g., nitro) to study electronic impacts on reactivity.

- Position 3 : Replace aldehyde with nitrile or carboxylic acid to probe binding interactions.

Synthetic routes for analogs are detailed in –12, including imidazole-indole hybrids .

Advanced: What role does the fluorine substituent play in the compound’s reactivity and applications?

Answer:

The 5-fluoro substituent:

- Electron-withdrawing effect : Enhances electrophilicity of the indole core, facilitating nucleophilic attacks (e.g., in imidazole formation, ).

- Metabolic stability : Fluorine reduces susceptibility to oxidative degradation in biological assays.

- Spectral properties : ¹⁹F NMR provides a distinct probe for tracking reaction progress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.